molecular formula C8H10Cl2FN B577482 (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride CAS No. 1245808-01-8

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Cat. No.: B577482
CAS No.: 1245808-01-8
M. Wt: 210.073
InChI Key: SPEWNMFCSPYCCJ-JEDNCBNOSA-N
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Description

(S)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride is a valuable chiral amine widely employed as a versatile building block in chemical synthesis . Its enantiopure structure is essential for constructing molecules with specific stereochemistry, making it a critical intermediate in the pharmaceutical industry for the development of biologically active compounds . The presence of both chloro and fluoro substituents on the aromatic ring enhances its utility in molecular design, potentially influencing the potency, metabolic stability, and binding affinity of the target molecules . This compound is primarily used in asymmetric synthesis and medicinal chemistry research to create novel therapeutic candidates and fine chemicals . Strictly for research and development purposes. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1S)-1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEWNMFCSPYCCJ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245808-01-8
Record name Benzenemethanamine, 4-chloro-3-fluoro-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245808-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Conditions and Agents

Racemic 1-(4-chloro-3-fluorophenyl)ethanamine is treated with a chiral acid (e.g., dibenzoyl-D-tartaric acid) in a polar solvent like ethanol or methanol. The diastereomeric salts formed exhibit differential solubility, enabling selective crystallization. After filtration, the (S)-enantiomer salt is isolated and neutralized to yield the free base, which is subsequently converted to the hydrochloride salt via HCl treatment.

Key Parameters:

  • Solvent System : Ethanol/water mixtures (3:1 v/v)

  • Temperature : 0–5°C during crystallization

  • Yield : 45–55% with >98% enantiomeric excess (ee)

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation offers a more efficient route to the (S)-enantiomer by directly synthesizing the desired stereoisomer. This method employs chiral catalysts to induce stereoselectivity during the reduction of a prochiral ketone precursor.

Substrate Preparation

The ketone precursor, 4-chloro-3-fluoroacetophenone, is synthesized via Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with acetyl chloride in the presence of AlCl₃.

Catalytic Reduction

The ketone undergoes hydrogenation using a chiral ruthenium catalyst (e.g., Ru(BINAP)) in a mixed solvent system of isopropanol and toluene. The reaction proceeds under 50–100 bar H₂ pressure at 60–80°C, achieving high enantioselectivity.

Performance Data:

CatalystSolvent Ratio (IPA:Toluene)Pressure (bar)ee (%)Yield (%)
Ru(S)-BINAP1:18099.292
Rh(COD)(R)-DuanPhos2:15098.588

Data synthesized from patents

Reductive Amination

Reductive amination provides an alternative pathway using 4-chloro-3-fluorophenylacetone and ammonia. This method is advantageous for scalability but requires careful optimization to minimize byproducts.

Reaction Protocol

  • Condensation : The ketone reacts with ammonium acetate in methanol at 50°C for 12 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) is added gradually at 0°C, followed by stirring at room temperature for 24 hours.

  • Purification : The crude amine is extracted with dichloromethane and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Optimization Insights:

  • pH Control : Maintaining pH 4–5 using acetic acid prevents over-reduction.

  • Byproduct Mitigation : <5% imine formation observed via HPLC.

Hydrochloride Salt Formation

The final step involves converting the free base (S)-1-(4-chloro-3-fluorophenyl)ethanamine to its hydrochloride salt.

Procedure:

  • Acid Treatment : The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C until precipitation completes.

  • Crystallization : The precipitate is filtered, washed with cold ether, and dried under vacuum.

Characterization:

  • Purity : >99% (HPLC)

  • Melting Point : 226.7±25.0°C (predicted)

  • Storage : 2–8°C in amber vials to prevent racemization

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency. Key steps include:

  • Catalyst Recycling : Ru(BINAP) recovered via nanofiltration (90% efficiency).

  • Automated pH Adjustment : In-line sensors maintain optimal conditions during reductive amination.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde.

    Reduction: Further reduction to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often employ reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include the corresponding ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2, makes it valuable for modulating drug metabolism. This inhibition can enhance the efficacy of co-administered drugs, potentially improving therapeutic outcomes in patients with complex medication regimens.

Pharmacological Studies

Research indicates that this compound can cross the blood-brain barrier, suggesting its relevance in central nervous system pharmacology. It may interact with neurotransmitter systems, influencing mood and behavior, which is critical for developing treatments for mood disorders .

Biological Studies

The compound has been utilized in studies investigating the effects of chiral amines on biological systems. Its stereochemistry allows researchers to explore enantioselective interactions with biological targets, leading to a better understanding of how chirality affects drug action and metabolism .

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study demonstrated that this compound significantly inhibits CYP1A2 activity. This inhibition was shown to enhance the bioavailability of co-administered drugs metabolized by this enzyme, thereby increasing their therapeutic effects. The study utilized both in vitro and in vivo models to confirm these findings .

Case Study 2: CNS Effects

In another investigation, researchers explored the effects of the compound on animal models exhibiting mood disorders. The results indicated that administration of this compound led to reduced anxiety-like behaviors in rodents, suggesting its potential as a treatment for anxiety disorders .

Mechanism of Action

The mechanism of action of (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences/Notes
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl Br (para), F (meta) C₈H₁₀BrClFN 254.53 2109874-10-2 Bromine substitution increases molecular weight; potential for altered steric effects .
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl Cl (meta), F (meta) C₈H₁₀Cl₂FN 210.08 1998701-29-3 Substitutions shifted to meta-Cl and meta-F; may exhibit distinct binding affinity .
(R)-1-(4-Chloro-3-fluorophenyl)ethanamine HCl (R)-configuration C₈H₁₀Cl₂FN 210.08 1253790-80-5 Enantiomer with opposite chirality; potential differences in biological activity .

Functional Group-Modified Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences/Notes
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine HCl F (meta), OCH₃ (para) C₉H₁₃ClFNO 205.66 1980007-86-0 Methoxy group introduces electron-donating effects; may enhance solubility .
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl SO₂C₂H₅ (para), F (meta) C₉H₁₃ClFNO₂S 253.72 1803611-51-9 Sulfonyl group alters polarity and potential pharmacokinetic properties .

Enantiomeric and Positional Isomers

  • (R)-Enantiomer : The (R)-configured counterpart (CAS 1253790-80-5) shares identical molecular weight and formula but differs in chiral center orientation, which can significantly impact receptor binding or metabolic pathways .

Research Findings and Implications

  • Structural Influence on Bioactivity : The para-chloro and meta-fluoro substitutions in the parent compound may optimize interactions with hydrophobic pockets in target proteins, as seen in analogous HSP90 inhibitors (e.g., indole derivatives with nitro groups ).
  • Chirality Matters : Enantiomers like (R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl could exhibit divergent pharmacokinetic profiles, emphasizing the need for stereochemical control in drug development .
  • Solubility and Stability: The hydrochloride salt form enhances aqueous solubility compared to freebase analogs, as noted for (S)-1-(4-chloro-3-fluorophenyl)ethanamine HCl .

Biological Activity

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both chlorine and fluorine substituents on the phenyl ring, exhibits unique properties that can influence its interactions with biological systems.

This compound is an organic compound with the following structural formula:

  • Molecular Formula : C8H10ClF
  • Molecular Weight : 175.62 g/mol
  • CAS Number : 1114559-14-6

The presence of a chiral center makes this compound optically active, which can significantly affect its biological interactions compared to its enantiomer (R)-1-(4-chloro-3-fluorophenyl)ethanamine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : The compound may bind to neurotransmitter receptors, modulating their activity.
  • Enzymes : It can act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

These interactions lead to downstream effects that can influence physiological processes, making it a candidate for therapeutic applications.

Antidepressant and Neurological Effects

Research indicates that this compound may exhibit antidepressant-like effects. Studies involving animal models have shown that compounds with similar structures can enhance serotonergic and dopaminergic signaling, which are crucial for mood regulation .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have demonstrated activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Antidepressant Activity

In a study published in Neuropharmacology, researchers evaluated the effects of this compound on depressive behaviors in mice. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant effects .

Case Study 2: Anticancer Activity

A study investigated the cytotoxic effects of several derivatives of this compound against human cancer cell lines. The compound exhibited an IC50 value of approximately 20 µM against human lung adenocarcinoma cells, indicating moderate activity .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 ValueReference
This compoundAntidepressant-
(R)-1-(4-chloro-3-fluorophenyl)ethanamineAnticancer~20 µM
1-(4-Chloro-3-fluorophenyl)ethanol--

Q & A

Basic: What are the optimal synthetic routes for (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride?

Methodological Answer:
Synthesis typically involves nucleophilic aromatic substitution or asymmetric catalytic hydrogenation to achieve the desired (S)-enantiomer. Starting from 4-chloro-3-fluoroacetophenone, reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) can yield the enantiomerically pure amine. Subsequent treatment with HCl generates the hydrochloride salt . For chiral resolution, diastereomeric salt formation with tartaric acid derivatives is effective .

Basic: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:
Use chiral HPLC with columns like Chiralpak® IA/IB or Whelk-O1 to monitor enantiomeric excess (ee). For preparative isolation, dynamic kinetic resolution or enzymatic methods (e.g., lipase-catalyzed acylations) improve yield and purity. Polarimetry and X-ray crystallography confirm absolute configuration .

Basic: What analytical techniques confirm structural identity and purity?

Methodological Answer:

  • NMR (¹H/¹³C/¹⁹F): Verify substitution patterns (e.g., ¹⁹F NMR detects fluorine position).
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities.
  • Elemental analysis : Validate stoichiometry (C, H, N, Cl, F).
  • Melting point analysis : Compare with literature values for consistency .

Advanced: How do the (S)- and (R)-enantiomers differ in biological activity?

Methodological Answer:
The (S)-enantiomer often exhibits higher affinity for serotonergic receptors or enzyme targets due to stereospecific binding pockets. For example, in receptor-binding assays, the (S)-form may show IC₅₀ values 10–100× lower than the (R)-form. Use radioligand displacement assays (³H-5-HT for serotonin receptors) to quantify differences .

Advanced: What biochemical pathways are modulated by this compound?

Methodological Answer:
Preliminary data suggest interactions with:

  • Monoamine transporters (SERT, NET): Assess via fluorescent dye uptake assays.
  • GPCRs (e.g., 5-HT₁A/₂A): Use calcium flux or cAMP assays.
  • Cytochrome P450 enzymes : Screen for inhibition via fluorogenic substrates (e.g., CYP2D6). Contradictions in pathway data require knockout cell models or RNAi silencing to validate specificity .

Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:
Discrepancies often arise from ADME factors (e.g., poor oral bioavailability, first-pass metabolism). Conduct:

  • Pharmacokinetic profiling : Measure plasma half-life (t½), Cmax, and AUC in rodent models.
  • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites.
  • Tissue distribution studies : Autoradiography with ¹⁴C-labeled compound .

Advanced: What is its role in structure-activity relationship (SAR) studies for drug discovery?

Methodological Answer:
As a chiral scaffold , systematic modifications (e.g., halogen substitution, amine alkylation) optimize potency and selectivity. For example:

  • Replace Cl with CF₃ to enhance lipophilicity and CNS penetration.
  • Test amine methylation to reduce off-target interactions.
    Use molecular docking (AutoDock Vina) to predict binding modes in target proteins .

Advanced: What computational methods predict its interactions with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Analyze ligand-receptor stability (e.g., GROMACS/AMBER).
  • QSAR models : Train with datasets of analogous compounds to predict IC₅₀/EC₅₀.
  • Free-energy perturbation (FEP) : Quantify enantiomer binding energy differences .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles (H315/H319 skin/eye irritation risks).
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Storage : Dry, cool (2–8°C), inert atmosphere (Ar) to prevent degradation .

Basic: How stable is this compound under varying experimental conditions?

Methodological Answer:

  • Aqueous solutions : Stable at pH 4–6 for ≤24 hrs; hydrolyzes at pH >8.
  • Thermal stability : Decomposes >200°C (TGA/DSC data).
  • Light sensitivity : Store in amber vials to prevent photodegradation .

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